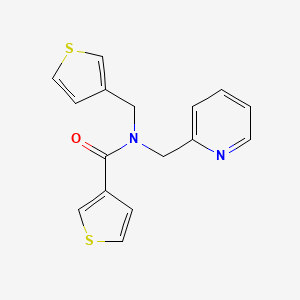

N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)thiophene-3-carboxamide

説明

N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)thiophene-3-carboxamide is a carboxamide derivative featuring dual heteroaromatic substituents: a pyridin-2-ylmethyl group and a thiophen-3-ylmethyl group attached to the amide nitrogen. The thiophene-3-carboxamide backbone provides a planar aromatic system, while the pyridine and thiophene substituents introduce distinct electronic and steric properties.

特性

IUPAC Name |

N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2OS2/c19-16(14-5-8-21-12-14)18(9-13-4-7-20-11-13)10-15-3-1-2-6-17-15/h1-8,11-12H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOXJXYXLMDBZCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CN(CC2=CSC=C2)C(=O)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)thiophene-3-carboxamide typically involves the following steps:

Formation of the Pyridine and Thiophene Precursors: The starting materials, pyridine-2-carboxaldehyde and thiophene-3-carboxaldehyde, are synthesized or obtained commercially.

Condensation Reaction: The aldehyde groups of the pyridine and thiophene precursors are reacted with an amine source, such as methylamine, under acidic or basic conditions to form the corresponding imines.

Reduction: The imines are then reduced to the corresponding amines using a reducing agent like sodium borohydride or lithium aluminum hydride.

Amide Formation: The final step involves the reaction of the amines with thiophene-3-carboxylic acid or its derivatives under dehydrating conditions (e.g., using EDCI or DCC as coupling agents) to form the desired carboxamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through crystallization or chromatography techniques.

化学反応の分析

Types of Reactions

N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)thiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using agents like hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, or hydrogen gas with a palladium catalyst.

Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups like halogens, alkyl, or aryl groups.

科学的研究の応用

Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and organic materials.

Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

Industry: Utilized in the development of advanced materials, such as organic semiconductors or photovoltaic cells.

作用機序

The mechanism of action of N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)thiophene-3-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s heterocyclic rings can facilitate binding to these targets through hydrogen bonding, π-π stacking, or hydrophobic interactions, thereby modulating biological pathways.

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

Thieno[2,3-b]pyridine Carboxamide Derivatives ()

Compounds such as 7b, 7c, 7d, and 7e (e.g., N-Methyl-3-[(3-aminocarbonyl)-5-cyano-6-ethoxy-4-phenylthieno[2,3-b]pyridine-2-yl]carbamoyl derivatives) share a fused thienopyridine core but differ in nitrogen substituents (methyl, butyl, benzyl). Key distinctions include:

- Synthesis : These analogs require harsh conditions (e.g., DMF solvent, heating) for amide bond formation, similar to the inferred synthesis of the target compound .

- Solubility : Bulky substituents (e.g., benzyl in 7e ) may reduce solubility in polar solvents relative to the target compound’s pyridine-thiophene combination.

Table 1: Selected Properties of Thienopyridine Carboxamides

| Compound | Substituent | Melting Point (°C) | Yield (%) | Key Spectral Data (IR, NMR) |

|---|---|---|---|---|

| 7b | Methyl | 215–217 | 78 | IR: 1680 cm⁻¹ (C=O); NMR: δ 2.9 (s, CH3) |

| 7e | Benzyl | 198–200 | 65 | IR: 1675 cm⁻¹ (C=O); NMR: δ 4.5 (s, CH2Ph) |

Acetamide Derivatives with Thiophen-3-ylmethyl Groups ()

Compounds 13 and 17 (e.g., 2-(1H-Benzo-triazol-1-yl)-N-[4-substituted-phenyl]-N-(thiophen-3-ylmethyl)acetamides) feature acetamide backbones with thiophen-3-ylmethyl substituents. Notable differences include:

Bulky Aromatic Carboxamides ()

6p (N-(2-(tert-Butyl)phenyl)-N-(1-phenyl-2-(pyridin-2-yl)ethyl)thiophene-3-carboxamide) shares the thiophene-3-carboxamide core but incorporates sterically demanding groups:

Pyridylmethyl-Substituted Ligands ()

Ligands like Lb1 (N-(pyridin-2-ylmethyl)quinolin-8-amine) lack the carboxamide moiety but share the pyridylmethyl motif:

- Coordination Chemistry: Lb1’s quinoline-pyridine system enables metal chelation, whereas the target compound’s carboxamide may participate in hydrogen bonding or electrostatic interactions .

Physicochemical and Spectroscopic Comparisons

- IR Spectroscopy : The target compound’s C=O stretch (~1680 cm⁻¹) aligns with 7b–7e , but shifts may occur due to electron-withdrawing pyridine vs. electron-donating substituents in analogs .

- NMR : The pyridin-2-ylmethyl group in the target compound would show distinct deshielding (δ ~8.5 ppm for pyridine protons) compared to phenyl or benzyl groups in analogs (δ ~7.2–7.8 ppm) .

Implications for Drug Design

- Bioactivity : The dual heteroaromatic substituents in the target compound may offer balanced hydrophobic/hydrophilic interactions, contrasting with 7b–7e (more hydrophobic) or 13/17 (polar sulfonamide/benzo-triazolyl groups).

- Crystallography : If crystallized, Mercury software () could analyze packing motifs, revealing differences in hydrogen bonding (e.g., amide NH vs. sulfonamide SO₂) compared to analogs .

生物活性

N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)thiophene-3-carboxamide (CAS Number: 1235659-34-3) is a compound that has garnered attention in recent years due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

The molecular formula of N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)thiophene-3-carboxamide is , with a molecular weight of 314.4 g/mol. The compound features a thiophene ring, which is known for its diverse biological activities, including antimicrobial and antiviral properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₄N₂OS₂ |

| Molecular Weight | 314.4 g/mol |

| CAS Number | 1235659-34-3 |

Antimicrobial Activity

Compounds containing thiophene and pyridine moieties have demonstrated notable antibacterial effects. For example, derivatives with similar structural frameworks have shown MIC values as low as 3.12 μg/mL against Staphylococcus aureus . This suggests that N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)thiophene-3-carboxamide could be explored for its antimicrobial properties.

Case Studies and Research Findings

- In Vitro Studies : Research focusing on similar thiophene derivatives has revealed their effectiveness in inhibiting bacterial growth and viral replication. For example, thiazolidinone derivatives were shown to inhibit the activity of RNA polymerase significantly, indicating potential applications in treating viral infections .

- Mechanism of Action : The mechanism by which these compounds exert their biological effects often involves interference with critical viral enzymes or bacterial cell wall synthesis. Understanding these mechanisms can aid in the development of new therapeutic strategies .

- Structure Activity Relationship (SAR) : Studies have suggested that modifications to the thiophene and pyridine rings can enhance biological activity. For instance, substituents at specific positions on these rings can lead to improved potency against target pathogens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。